2-(dimethylamino)-N-(4-nitrophenyl)acetamide

Description

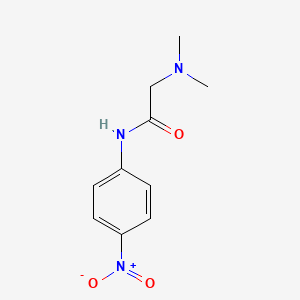

Chemical Structure and Synthesis 2-(Dimethylamino)-N-(4-nitrophenyl)acetamide is an acetamide derivative featuring a dimethylamino group (–N(CH₃)₂) at the α-position of the acetamide backbone and a 4-nitrophenyl (–C₆H₄NO₂) group as the N-substituent. This structure combines electron-withdrawing (nitro) and electron-donating (dimethylamino) moieties, influencing its physicochemical and pharmacological properties.

Synthesis typically involves coupling reactions, as seen in related compounds. For example, intermediates like N,N-dimethyl-4-nitrophenylacetamide are synthesized via condensation of 4-nitrophenylacetyl chloride with dimethylamine derivatives under controlled conditions .

Properties

IUPAC Name |

2-(dimethylamino)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-12(2)7-10(14)11-8-3-5-9(6-4-8)13(15)16/h3-6H,7H2,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUBZYQVBHPQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-nitroaniline} + \text{dimethylamine} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(dimethylamino)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Various nucleophiles can be used to substitute the dimethylamino group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(dimethylamino)-N-(4-aminophenyl)acetamide.

Scientific Research Applications

Organic Synthesis

2-(dimethylamino)-N-(4-nitrophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Reagent for Chemical Reactions : The compound can be employed as a reagent in various organic reactions to produce derivatives with enhanced properties.

- Synthesis of Pharmaceuticals : Its unique functional groups facilitate the development of new pharmaceutical compounds, particularly in the context of drug discovery.

Biological Research

The compound has demonstrated potential in biological applications, including:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

- Cytotoxicity Against Cancer Cells : Preliminary investigations reveal that it possesses selective cytotoxicity towards cancer cell lines, suggesting potential as an anticancer agent. In vitro tests have shown IC50 values in the low micromolar range for similar compounds.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase, which is significant in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of this compound derivatives. The findings established a correlation between structural features and biological activity, indicating that modifications to the chemical structure significantly enhance antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited promising cytotoxic effects. For instance, studies indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for development into anticancer agents.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

Opioid Receptor Ligands (U-47700 and U-50488H)

- U-47700: 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide Binds μ-opioid receptors (MOR) with a Ki of 7.5 nM, 7.5× more potent than morphine . Structural differences: Cyclohexyl-dimethylamino vs. aromatic nitro group in the target compound.

- U-50488H : A κ-opioid receptor (KOR) agonist with a similar backbone but differing in substituents.

Substituent Effects on Physicochemical Properties

Chloro-Substituted Acetamides (Pesticides)

- Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

- Pretilachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide

Comparison : The nitro group in the target compound may reduce lipophilicity compared to chloro derivatives, impacting environmental persistence or absorption in biological systems.

Heterocyclic and Phenoxy Derivatives

2-(3-Hydroxy-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide (B1)

- Features a phenoxy group (–O–C₆H₃(OH)(CH₃)) instead of dimethylamino.

- Exhibits hydrogen-bonding capacity due to the hydroxyl group, influencing crystal packing and solubility .

Comparison: The dimethylamino group in the target compound may enhance basicity and solubility in acidic environments compared to B1’s phenolic hydroxyl.

Thiazol-4-one Derivatives (3d)

- Exists as a tautomeric mixture involving a thiazolidinone ring.

- Tautomerism affects reactivity and biological activity, unlike the stable dimethylamino-nitro combination in the target compound .

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Table 2: Substituent Impact on Properties

| Substituent | Electronic Effect | Common Applications | Example Compound |

|---|---|---|---|

| –N(CH₃)₂ (dimethylamino) | Electron-donating | Pharmaceuticals, ligands | Target compound, U-47700 |

| –NO₂ (nitro) | Electron-withdrawing | Explosives, drugs | Target compound, B1 |

| –Cl (chloro) | Moderate withdrawal | Pesticides, herbicides | Alachlor, pretilachlor |

Biological Activity

2-(Dimethylamino)-N-(4-nitrophenyl)acetamide is an organic compound characterized by its unique structural features, which include a dimethylamino group and a nitrophenyl moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in drug development.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 223.2285 g/mol

- Structure : The presence of both dimethylamino and nitrophenyl groups contributes to the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, acetamides have been shown to possess antibacterial effects against various pathogens, including Klebsiella pneumoniae. The mechanism of action often involves interaction with bacterial cell wall synthesis pathways, which can lead to cell lysis and death.

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Klebsiella pneumoniae | Potential antibacterial activity |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Exhibited enhanced antibacterial activity due to chloro substitution |

The minimum inhibitory concentration (MIC) studies suggest that structural modifications can significantly influence the antimicrobial efficacy of acetamides. The introduction of halogen atoms, such as chlorine, has been shown to enhance the antibacterial properties of similar compounds .

Anticancer Activity

There is emerging evidence that compounds with similar structures may exhibit anticancer properties. For example, certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential pathway for therapeutic applications. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study on piperidine derivatives showed that specific modifications could enhance cytotoxicity in cancer models compared to standard treatments like bleomycin .

The biological activity of this compound is believed to be mediated through several biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Modulation : The compound could potentially exhibit antioxidant properties, reducing oxidative stress within cells.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to optimize its biological activity. These derivatives are evaluated for their pharmacokinetic profiles and toxicity levels in vitro before progressing to in vivo studies.

Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor interaction |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Enhanced antibacterial | Improved binding affinity due to chloro substitution |

Q & A

Basic Research Question

- HRMS : Validates molecular weight (e.g., 518.99 g/mol in related compounds) and confirms successful synthesis .

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1656 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons for nitro-phenyl groups) .

How can researchers resolve contradictions in spectral data (e.g., NMR/IR discrepancies) for this compound?

Advanced Research Question

Discrepancies may arise from tautomerism or dynamic equilibria. For example, ¹H NMR may show split peaks due to tautomeric mixtures (e.g., thiazolidinone/acetamide tautomers in analogous compounds) . Strategies include:

- Variable-temperature NMR : Stabilizes dominant tautomers at specific temperatures.

- Computational modeling : Predicts tautomeric ratios using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

- Combined IR-NMR analysis : Correlates carbonyl vibrations with proton environments .

What strategies optimize reaction conditions to improve the low yields observed in multi-step syntheses?

Advanced Research Question

Low yields (~45% in analogous syntheses) stem from competing side reactions (e.g., over-alkylation). Optimization methods:

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance substitution efficiency.

- Stepwise monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching .

- Reductive conditions : Zinc powder/HCl selectively reduces nitro groups without affecting acetamide moieties, improving selectivity in later steps .

How does the nitro group's electronic nature influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question

The electron-withdrawing nitro group meta-directs electrophilic substitution and activates the phenyl ring for nucleophilic attacks. For example:

- Nitro reduction : Zinc/HCl converts the nitro group to an amine, altering reactivity for downstream functionalization .

- Steric effects : The para-nitro group hinders approach of bulky nucleophiles, favoring ortho-substitution in some cases .

What purification methods are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

- Column chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) separates polar byproducts .

- Recrystallization : Methanol/water mixtures yield high-purity crystals (e.g., >95% purity) .

- HPLC : Reverse-phase C18 columns resolve closely related impurities in analytical validations .

What computational methods predict the tautomeric behavior of this compound in solution?

Advanced Research Question

- DFT calculations : Models energy differences between tautomers (e.g., thiazolidinone vs. acetamide forms) using B3LYP/6-31G* basis sets .

- MD simulations : Solvent effects (e.g., DMSO vs. water) on tautomeric equilibria are assessed via GROMACS .

- NMR chemical shift prediction : Tools like ACD/Labs or ChemDraw validate computational results against experimental data .

How can researchers validate the formation of unexpected byproducts during the synthesis of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.